N,N-Dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine
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Overview
Description
N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine is a complex organic compound that features both aromatic and purine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Ethane-1,2-diamine Backbone: This can be achieved through the reaction of appropriate amines with ethylene oxide or similar reagents.
Introduction of the 4-Methylphenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.
Attachment of the 9-Methylpurin-6-yl Group: This could be done through nucleophilic substitution reactions or coupling reactions using purine derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the aromatic rings.
Reduction: Reduction reactions might target the purine ring or other functional groups.
Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic ring and the purine moiety.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a drug candidate, particularly if it shows activity against certain biological targets.
Medicine
In medicinal chemistry, the compound could be explored for its therapeutic potential, possibly as an anticancer or antiviral agent.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, if used as a drug, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-1-(4-methylphenyl)-ethane-1,2-diamine: Lacks the purine moiety.
N,N-Dimethyl-1-(4-chlorophenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine: Similar structure but with a chlorine substituent.
Uniqueness
The presence of both the 4-methylphenyl and 9-methylpurin-6-yl groups in N,N-Dimethyl-1-(4-methylphenyl)-N’-(9-methylpurin-6-yl)ethane-1,2-diamine makes it unique, potentially offering a combination of properties not found in other compounds.
Properties
IUPAC Name |
N,N-dimethyl-1-(4-methylphenyl)-N'-(9-methylpurin-6-yl)ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6/c1-12-5-7-13(8-6-12)14(22(2)3)9-18-16-15-17(20-10-19-16)23(4)11-21-15/h5-8,10-11,14H,9H2,1-4H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQLZESSWNOVKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC2=C3C(=NC=N2)N(C=N3)C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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